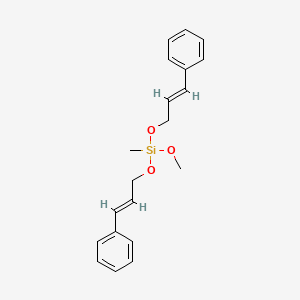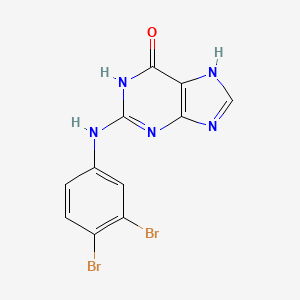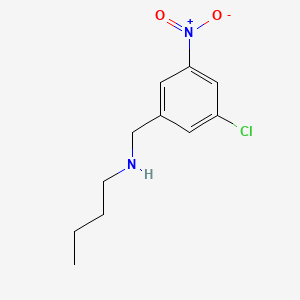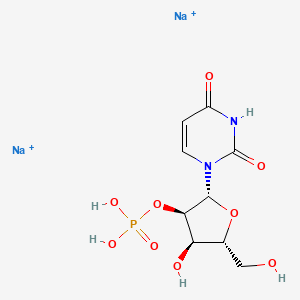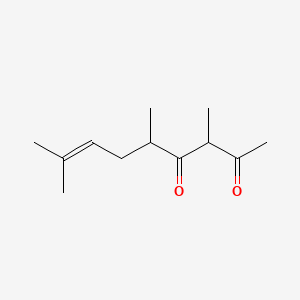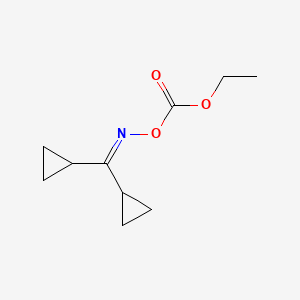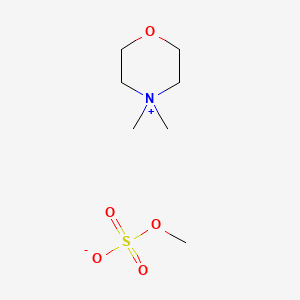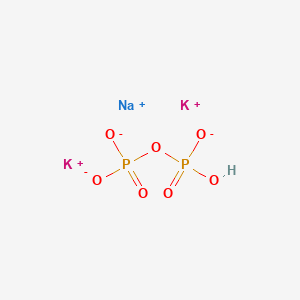
Dipotassium sodium pyrophosphorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipotassium sodium pyrophosphorate is an inorganic compound that contains potassium, sodium, and pyrophosphate ions. It is a white, water-soluble solid that is commonly used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Dipotassium sodium pyrophosphorate can be synthesized through the thermal condensation of sodium dihydrogen phosphate and potassium dihydrogen phosphate. The reaction typically involves heating the reactants to a high temperature, around 450°C, to form the pyrophosphate compound. The reaction can be represented as follows: [ 2 \text{NaH}_2\text{PO}_4 + 2 \text{KH}_2\text{PO}_4 \rightarrow \text{K}_2\text{Na}_2\text{P}_2\text{O}_7 + 2 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, this compound is produced by heating a mixture of sodium dihydrogen phosphate and potassium dihydrogen phosphate in a furnace. The process involves careful control of temperature and reaction conditions to ensure the formation of the desired pyrophosphate compound. The resulting product is then cooled and ground into a fine powder for various applications.
化学反応の分析
Types of Reactions
Dipotassium sodium pyrophosphorate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form potassium phosphate and sodium phosphate.
Complexation: It can form complexes with metal ions, such as calcium and magnesium, which are important in various industrial processes.
Substitution: It can participate in substitution reactions where one of the metal ions is replaced by another metal ion.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Complexation: Metal salts such as calcium chloride or magnesium sulfate are used as reagents, and the reaction is carried out in aqueous solution.
Substitution: Metal salts such as sodium chloride or potassium chloride are used as reagents, and the reaction is carried out in aqueous solution.
Major Products Formed
Hydrolysis: Potassium phosphate and sodium phosphate.
Complexation: Metal pyrophosphate complexes.
Substitution: New pyrophosphate compounds with different metal ions.
科学的研究の応用
Dipotassium sodium pyrophosphorate has a wide range of applications in scientific research, including:
Chemistry: It is used as a buffering agent and a reagent in various chemical reactions.
Biology: It is used in biochemical assays and as a stabilizer for enzymes and other proteins.
Medicine: It is used in the formulation of certain pharmaceuticals and as a component in diagnostic assays.
Industry: It is used in water treatment, as a sequestrant in food processing, and as a dispersing agent in detergents and cleaning products.
作用機序
The mechanism of action of dipotassium sodium pyrophosphorate involves its ability to form complexes with metal ions and its role as a buffering agent. In biological systems, it can stabilize enzymes and proteins by maintaining a consistent pH and preventing the precipitation of metal ions. In industrial applications, it acts as a sequestrant, binding to metal ions and preventing them from interfering with various processes.
類似化合物との比較
Similar Compounds
Disodium pyrophosphate: Similar in structure but contains only sodium ions.
Tetrasodium pyrophosphate: Contains four sodium ions and is used in similar applications.
Dipotassium pyrophosphate: Contains only potassium ions and is used in similar applications.
Uniqueness
Dipotassium sodium pyrophosphorate is unique due to its combination of potassium and sodium ions, which allows it to have a broader range of applications compared to compounds that contain only one type of metal ion. Its ability to form stable complexes with a variety of metal ions makes it particularly useful in industrial and scientific applications.
特性
CAS番号 |
29561-04-4 |
|---|---|
分子式 |
HK2NaO7P2 |
分子量 |
276.14 g/mol |
IUPAC名 |
dipotassium;sodium;[hydroxy(oxido)phosphoryl] phosphate |
InChI |
InChI=1S/2K.Na.H4O7P2/c;;;1-8(2,3)7-9(4,5)6/h;;;(H2,1,2,3)(H2,4,5,6)/q3*+1;/p-3 |
InChIキー |
NPVRQFSVAKOSQN-UHFFFAOYSA-K |
正規SMILES |
OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





